molecular formula C20H19N3O2S B3312121 2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide CAS No. 946294-23-1

2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide

Cat. No.: B3312121
CAS No.: 946294-23-1
M. Wt: 365.5 g/mol
InChI Key: JGFHRGJURGHESX-UHFFFAOYSA-N
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Description

2-Phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide is a heterocyclic compound featuring a phenoxy-acetamide moiety linked to a methyl-substituted imidazo[2,1-b]thiazole scaffold. The imidazo[2,1-b]thiazole core is a bicyclic system known for its pharmacological relevance, including anti-inflammatory, anticancer, and enzyme-inhibitory activities . The phenyl substituent at the 6-position of the imidazo[2,1-b]thiazole ring and the phenoxy group on the acetamide side chain are critical for modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

2-phenoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(14-25-16-9-5-2-6-10-16)21-13-17-19(15-7-3-1-4-8-15)22-20-23(17)11-12-26-20/h1-10H,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFHRGJURGHESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)COC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone with phenoxyacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions in an organic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The imidazo[2,1-b]thiazole scaffold is highly tunable, with substitutions at the 5-, 6-, and 2-positions significantly altering physicochemical and biological properties. Key analogs and their structural features are summarized below:

Compound Name Key Structural Features Melting Point (°C) LogP* Reference
2-Phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide (Target) 6-Phenyl, phenoxy-acetamide side chain N/A Estimated: 3.8
N-((3-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)-2-(4-(3-hydroxypropyl)-1H-triazol-1-yl)acetamide (12i) 4-Bromophenyl at C3, triazole-propyl side chain 169–170 2.1
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole 4-Methylsulfonylphenyl at C6, no acetamide side chain N/A 2.5
Levamisole 6-Phenyl, no acetamide; antihelminthic and anticancer agent 60–62 2.4
3,3-bis(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-iodoindolin-2-one (9) Bis-chloroimidazothiazole, indolinone core N/A 4.2
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Methylsulfonylphenyl at C6, dimethylamine at C5 N/A 1.9

*LogP values estimated using fragment-based methods or experimental data from analogs.

Anti-Inflammatory Activity
  • Compound 6a (COX-2 inhibitor): Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) with a selectivity index of 313.7 over COX-1. The dimethylamine substituent at C5 enhances selectivity .
  • Levamisole: Lacks COX-2 activity but shows immunomodulatory effects in cancer therapy .
Enzyme Inhibition
  • 12i and related triazole-acetamide derivatives: Tested for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, with IC₅₀ values in the micromolar range. The triazole-hydroxylpropyl group in 12i improves solubility but reduces potency compared to bulkier substituents .
Anticancer Activity
  • Bis-imidazothiazole hybrids (e.g., compound 9 ): Demonstrate inhibitory activity against FtsZ, a bacterial cell-division protein, with IC₅₀ values <10 µM. The chloro substituents enhance hydrophobic interactions .
Structural Insights from Docking Studies
  • Analogs like 9c () show binding to enzyme active sites via π-π stacking (phenyl groups) and hydrogen bonding (acetamide carbonyl) .

Key Research Findings

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, chloro) at the aryl positions enhance metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., triazole rings) improve target affinity but require balancing with logP to maintain bioavailability .

Scaffold Flexibility :

  • The imidazo[2,1-b]thiazole core tolerates diverse modifications, enabling optimization for specific targets (e.g., COX-2 vs. IDO1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide
Reactant of Route 2
2-phenoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)acetamide

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